(r)-1-Cyclopropylpiperidin-3-amine
Overview
Description
®-1-Cyclopropylpiperidin-3-amine is a chiral amine compound featuring a cyclopropyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopropylpiperidin-3-amine typically involves the following steps:
Reductive Amination: The piperidine ring is then subjected to reductive amination using appropriate amine precursors and reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-1-Cyclopropylpiperidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Cyclopropylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering the cyclopropyl or piperidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Cyclopropylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and piperidine moieties on biological systems. It may serve as a ligand or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, ®-1-Cyclopropylpiperidin-3-amine is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of ®-1-Cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group may enhance binding affinity or selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylpiperidine: Lacks the amine group, making it less versatile in certain reactions.
3-Aminopiperidine: Lacks the cyclopropyl group, which may reduce its binding affinity or selectivity in biological systems.
Cyclopropylamine: A simpler structure that may not provide the same level of specificity or activity.
Uniqueness
®-1-Cyclopropylpiperidin-3-amine stands out due to the combination of the cyclopropyl group and the piperidine ring, which imparts unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-1-cyclopropylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDISUUBHSUMXEW-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295135 | |
Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001354-57-9 | |
Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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